molecular formula C₁₀¹³CH₁₂D₂N₅O₅P B1158293 Carbovir-13C,d2 Monophosphate

Carbovir-13C,d2 Monophosphate

Cat. No.: B1158293
M. Wt: 330.24
Attention: For research use only. Not for human or veterinary use.
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Description

Carbovir-13C,d2 Monophosphate is a stable isotope-labeled analog of Carbovir Monophosphate, a phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor Carbovir. The compound is isotopically enriched with carbon-13 (13C) and deuterium (d2), making it a critical tool in pharmacokinetic and metabolic studies. These labeled versions are primarily used as internal standards in mass spectrometry to enhance analytical precision by compensating for matrix effects and instrument variability . Carbovir itself is a carbocyclic nucleoside analog, structurally similar to adenosine, and its monophosphate form represents the first phosphorylation step in its activation to the triphosphate moiety, which inhibits viral reverse transcriptase in HIV therapy .

Properties

Molecular Formula

C₁₀¹³CH₁₂D₂N₅O₅P

Molecular Weight

330.24

Synonyms

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2;  cis-(±)-2-Amino-1,9-dihydro-9-[4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2;  Carbovir-13C,d2 5’-Phosphate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Features of Carbovir-13C,d2 Monophosphate and Related Compounds

Compound Structure Isotopic Labeling Primary Application Pathway/Mechanism
This compound Nucleoside monophosphate 13C, d2 Analytical internal standard HIV reverse transcriptase inhibition
cGAMP (2',3'-cyclic GMP-AMP) Cyclic dinucleotide None Immune signaling (cGAS-STING pathway) Activates STING, induces type I IFN
Abacavir Monophosphate Nucleoside monophosphate None Antiretroviral prodrug HIV reverse transcriptase inhibition
Tenofovir Monophosphate Acyclic nucleoside phosphonate None Antiretroviral prodrug HIV/HBV polymerase inhibition

Key Differences:

  • Structural Class: this compound is a monophosphorylated nucleoside analog, whereas cGAMP is a cyclic dinucleotide. This structural distinction dictates their roles—Carbovir derivatives target viral enzymes, while cGAMP modulates innate immunity .
  • Isotopic Labeling: Unlike non-labeled analogs (e.g., Abacavir Monophosphate), this compound enables precise quantification in complex biological matrices, a feature critical for drug development .
  • Mechanistic Pathways: this compound is part of the nucleotide salvage pathway in antiviral therapy, while cGAMP functions as a second messenger in the cGAS-STING pathway to combat pathogens and regulate tumor immunity .

Pharmacokinetic and Stability Considerations

  • This compound: The deuterium labeling enhances metabolic stability, reducing hydrogen-deuterium exchange effects in vivo. This property is absent in non-labeled analogs like Abacavir Monophosphate .
  • cGAMP: Rapidly hydrolyzed by ENPP1, limiting its therapeutic utility. Strategies such as ENPP1-resistant analogs (e.g., 2',3'-cGAMP) or nanoparticle encapsulation have been developed to prolong its half-life .

Species-Specific and Tissue-Specific Responses

  • cGAS-STING Agonists: cGAMP exhibits species-specific activity; for example, human STING responds strongly to 2',3'-cGAMP, while murine STING preferentially binds 3',3'-cGAMP . This compound, however, is used universally in human metabolic studies without species restrictions .
  • Tissue Distribution : cGAS and STING are highly expressed in immune cells and epithelial tissues but are suppressed in hepatocytes to avoid autoinflammatory responses . Carbovir derivatives, in contrast, target ubiquitously expressed metabolic enzymes .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Carbovir-13C,d2 Monophosphate for isotopic labeling studies?

  • Methodological Answer : Synthesis requires isotopic incorporation at specific carbon positions (13C) and deuterium (d2) via controlled phosphorylation of the parent nucleoside. Key steps include:

  • Isotopic precursor selection : Use 13C-labeled cytosine and deuterated sugar moieties to ensure isotopic purity.
  • Phosphorylation optimization : Employ enzymatic or chemical phosphorylation under anhydrous conditions to prevent isotopic dilution .
  • Characterization : Validate isotopic enrichment (>98%) via LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is this compound identified and quantified in biological matrices?

  • Methodological Answer : Use triple-quadrupole LC-MS with stable isotope dilution assays (SIDA).

  • Sample preparation : Protein precipitation with cold methanol, followed by solid-phase extraction to isolate the phosphorylated metabolite.
  • Chromatography : HILIC columns for polar compound separation.
  • Quantification : Compare peak areas of 13C/d2-labeled analyte against internal standards (e.g., Carbovir-15N3) .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2D-NMR:

  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 352.1 ± 0.01 Da).
  • NMR : Assign 13C chemical shifts (e.g., δ 90–100 ppm for anomeric carbon) and deuterium incorporation via 2H-decoupled spectra .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s metabolic stability across in vitro and in vivo models?

  • Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling:

  • In vitro assays : Measure half-life in hepatocyte suspensions with/without esterase inhibitors.
  • In vivo validation : Use radiolabeled tracer studies in rodent plasma to compare clearance rates.
  • Data reconciliation : Apply Bayesian statistics to account for interspecies metabolic enzyme variability .

Q. What experimental designs mitigate isotopic interference in this compound metabolic tracing studies?

  • Methodological Answer : Use orthogonal tracer approaches:

  • Dual labeling : Pair 13C-glucose with deuterated Carbovir to distinguish host vs. drug-derived metabolites.
  • Control experiments : Include unlabeled Carbovir groups to subtract background isotopic noise.
  • Pathway analysis : Map isotopic enrichment via isotopomer distribution analysis (IDA) in TCA cycle intermediates .

Q. How do researchers validate the intracellular uptake mechanisms of this compound in primary lymphocytes?

  • Methodological Answer : Combine competitive inhibition assays and CRISPR-Cas9 gene editing:

  • Inhibitor screens : Test uptake in presence of nucleoside transporter inhibitors (e.g., NBMPR).
  • Knockout models : Generate ENT1/ENT2-deficient lymphocytes to assess transporter dependency.
  • Imaging validation : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled Carbovir) .

Methodological Recommendations

  • Replication protocols : Follow CONSORT guidelines for in vivo studies, including blinding and randomization .
  • Data transparency : Share raw HRMS/NMR spectra in public repositories (e.g., MetaboLights) to enable independent validation .
  • Ethical compliance : For human cell studies, obtain IRB approval and document informed consent procedures per Declaration of Helsinki .

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